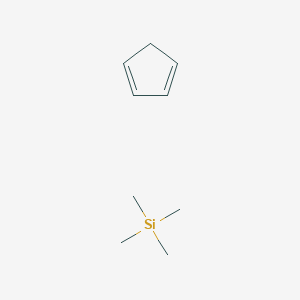

Cyclopenta-1,3-diene; tetramethylsilane

説明

特性

分子式 |

C9H18Si |

|---|---|

分子量 |

154.32 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;tetramethylsilane |

InChI |

InChI=1S/C5H6.C4H12Si/c1-2-4-5-3-1;1-5(2,3)4/h1-4H,5H2;1-4H3 |

InChIキー |

LWVXLJFZZFMNLJ-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C.C1C=CC=C1 |

製品の起源 |

United States |

準備方法

Thermal Cracking of Dicyclopentadiene

The most industrially viable method involves the pyrolysis of dicyclopentadiene (DCPD), a [4+2] Diels-Alder adduct of two cyclopentadiene monomers. In a standardized procedure, DCPD (5.00 g) is heated to 170°C under reflux, followed by fractional distillation to isolate cyclopenta-1,3-diene. The reaction proceeds via retro-Diels-Alder cleavage, yielding 32% of the monomeric diene. Freshly distilled cyclopenta-1,3-diene must be stored at -20°C to prevent re-dimerization.

Key Reaction Parameters

-

Temperature: 170°C

-

Yield: 32%

-

Purity: >95% (by NMR)

Dehydration of Cyclopentenol Derivatives

A patent-pending method employs solid acid catalysts (e.g., strong acid resins) to dehydrate 2,3,4,5-tetramethyl-2-cyclopentenol into 1,2,3,4-tetramethyl-1,3-cyclopentadiene. While this route targets a methyl-substituted derivative, the mechanism highlights the broader applicability of acid-catalyzed dehydration for diene synthesis.

Advantages

Tetramethylsilane (TMS), a cornerstone NMR reference compound, is synthesized via Grignard reactions or silicon-halogen exchange processes.

Grignard Reaction with Silicon Tetrachloride

The canonical synthesis involves reacting silicon tetrachloride (SiCl₄) with methyl magnesium bromide (CH₃MgBr) in anhydrous diethyl ether:

Procedure

-

Slowly add SiCl₄ to a chilled solution of CH₃MgBr.

-

Reflux for 4–6 hours.

-

Hydrolyze with ice-cold water and isolate TMS via fractional distillation.

| Property | Value |

|---|---|

| ΔfH° (gas) | -286.60 kJ/mol |

| S° (gas, 1 bar) | 361.12 J/mol·K |

| Heat Capacity (Cp, gas) | J/mol·K |

Sodium-Mediated Cyclization

A niche method for sila-cyclopentadienes involves reacting 2,3-dimethylbutadiene with dichlorodimethylsilane in THF over sodium metal. While this yields 1,1,3,4-tetramethyl-1-sila-2,4-cyclopentadiene, it underscores the versatility of alkali metals in organosilicon chemistry.

Reaction Conditions

Comparative Analysis of Synthetic Routes

Cyclopenta-1,3-diene

Tetramethylsilane

Challenges and Optimization Strategies

化学反応の分析

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene undergoes various chemical reactions, including:

Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.

Hydrogenation: Semi-hydrogenation gives cyclopentene.

Oxidation: Can be oxidized to form cyclopentadienone derivatives.

Common reagents include butadiene for Diels-Alder reactions and hydrogen gas for hydrogenation. Major products include cyclohexene derivatives and cyclopentene.

Tetramethylsilane

Tetramethylsilane is relatively inert and does not undergo many chemical reactions. It is primarily used as a reference standard in nuclear magnetic resonance spectroscopy due to its chemical stability.

科学的研究の応用

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is a colorless liquid known for its strong odor and is primarily used as a precursor in the synthesis of cyclopentadienyl-based catalysts. Its unique structure allows it to participate in several important chemical reactions.

Key Reactions Involving Cyclopenta-1,3-diene

-

Diels-Alder Reaction :

- Cyclopenta-1,3-diene acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles. This reaction is crucial for synthesizing complex cyclic structures.

- Recent studies show that cyclopenta-1,3-diene can react with various aromatic substituted alkynyl phosphonates to yield products in high yields (75%-98%) .

-

Hydrogenation :

- The semi-hydrogenation of cyclopenta-1,3-diene produces cyclopentene, which is another valuable compound in organic synthesis.

-

Oxidation :

- Cyclopenta-1,3-diene can be oxidized to form cyclopentadienone derivatives, expanding its utility in synthetic organic chemistry.

-

Synthesis of Catalysts :

- It is extensively used in the preparation of cyclopentadienyl-based catalysts that facilitate various organic transformations .

Case Studies

- A study demonstrated the effectiveness of cyclopenta-1,3-diene in the synthesis of cycloalkenyl phosphonates through a Diels-Alder reaction with diethyl (phenylethynyl)phosphonate, achieving an 89% yield under optimized conditions .

- Another investigation highlighted its role in synthesizing complex cyclic compounds with high stereoselectivity and yield .

Tetramethylsilane

Tetramethylsilane is a silicon-containing compound primarily used as a reference standard in nuclear magnetic resonance spectroscopy due to its chemical stability and distinct chemical shift.

Comparative Summary

| Compound | Key Applications | Notable Reactions |

|---|---|---|

| Cyclopenta-1,3-diene | Synthesis of cyclopentadienyl-based catalysts | Diels-Alder reaction, hydrogenation |

| Formation of cyclic compounds | Oxidation to cyclopentadienone | |

| High-yield synthesis of phosphonates | ||

| Tetramethylsilane | Reference standard in NMR spectroscopy | N/A |

| Provides calibration for chemical shifts |

作用機序

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives through a concerted mechanism involving the formation of a six-membered ring transition state . In hydrogenation reactions, it undergoes addition of hydrogen atoms to the double bonds, converting it to cyclopentene.

Tetramethylsilane

Tetramethylsilane does not have a specific mechanism of action as it is chemically inert. Its primary function is to serve as a reference standard in nuclear magnetic resonance spectroscopy.

類似化合物との比較

Physical Properties :

- Boiling Point : 128–129°C (under reduced pressure) .

- Solubility : Miscible with polar solvents like ether and water (depending on isomer purity) .

Comparison with Similar Compounds

Structural Isomer: 1-Chloro-2-methyl-2-propanol

Key Differences:

- Structure : The chlorine atom is on the first carbon, while the hydroxyl group is on the second carbon, adjacent to the methyl group .

- Physical Properties: Boiling Point: 132–133°C (slightly higher than 2-chloro-2-methyl-1-propanol) . Separation Challenges: Both isomers have nearly identical boiling points, complicating purification .

Reactivity:

- Dehydrochlorination: Under alkaline conditions, both isomers eliminate HCl but form 2-methyl-1,2-propanediol instead of oxiranes (unlike simpler chlorohydrins like 2-chloroethanol) .

- Reaction Rates: The elimination rate for 2-chloro-2-methyl-1-propanol is influenced by ionic strength, with rate constants decreasing from 76 × 10⁻³ dm³mol⁻¹s⁻¹ to 65 × 10⁻³ dm³mol⁻¹s⁻¹ as ionic strength increases .

Other Chlorinated Propanols

2-Chloroethanol (CAS 107-07-3):

- Structure : Primary alcohol with chlorine on the second carbon.

- Reactivity : Undergoes dehydrochlorination to form ethylene oxide (oxirane) with a rate constant of 10.0 × 10⁻³ dm³mol⁻¹s⁻¹ at 0.050 mol dm⁻³ NaOH .

- Safety : Higher acute toxicity compared to branched analogs due to its simpler structure .

1-Chloro-2-propanol (CAS 127-00-4):

- Structure : Chlorine on the first carbon, hydroxyl on the second.

- Reactivity : Forms propylene oxide upon elimination. Rate constants decrease with increasing base concentration (e.g., from 10.0 × 10⁻³ to 8.7 × 10⁻³ dm³mol⁻¹s⁻¹ at 0.250 mol dm⁻³ NaOH) .

Functionally Related Compounds

3-Chloro-2-methyl-1-propene (CAS 563-47-3):

- Structure : Allylic chloride with a methyl group on the second carbon.

- Reactivity : Participates in electrophilic addition reactions (e.g., polymerization) rather than elimination, due to the absence of a hydroxyl group .

- Applications : Intermediate in agrochemical and polymer synthesis .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Dehydrochlorination Rate Constants

| Compound | NaOH Concentration (mol dm⁻³) | Ionic Strength (mol dm⁻³) | Rate Constant (10³k₂, dm³mol⁻¹s⁻¹) |

|---|---|---|---|

| 2-Chloroethanol | 0.050 | 0.010 | 10.0 |

| 2-Chloro-2-methyl-1-propanol | 0.010 | 0.010 | 76.0 |

| 1-Chloro-2-propanol | 0.250 | 0.500 | 8.7 |

Q & A

Q. What are the common synthesis routes for cyclopenta-1,3-diene, and how do their mechanistic pathways differ?

Cyclopenta-1,3-diene can be synthesized via four primary methods:

- Dimerization of butadiene : Catalyzed by transition metals (Ni/Co), this [4+2] cycloaddition forms the cyclic structure .

- Thermal decomposition of cyclopentanone : Acid-catalyzed cleavage at high temperatures produces cyclopenta-1,3-diene as a byproduct .

- Dehydrogenation of cyclopentene : Pd/Pt catalysts remove two hydrogens to generate the conjugated diene .

- Retro-Diels-Alder reaction of dicyclopentadiene : Heating the dimer reverses the cycloaddition, yielding monomeric cyclopenta-1,3-diene .

Q. Key mechanistic differences :

| Method | Mechanism | Key Catalysts | Temperature |

|---|---|---|---|

| Dimerization | Concerted [4+2] cycloaddition | Ni/Co complexes | Moderate |

| Thermal decomposition | Acid-mediated β-scission | H₂SO₄, AlCl₃ | High (>200°C) |

| Dehydrogenation | Radical H-abstraction | Pd, Pt | Moderate-High |

| Retro-Diels-Alder | Thermal ring-opening | None | High (>150°C) |

Q. What computational chemistry methods are validated for modeling cyclopenta-1,3-diene’s electronic structure?

Density Functional Theory (DFT) with gradient expansions for local kinetic energy density accurately predicts correlation energies and aromaticity in cyclopenta-1,3-diene. The Colle-Salvetti functional (modified for electron density) shows <5% deviation in experimental vs. computed energies for conjugated systems . Quantum-chemical QSPR models (e.g., hybrid DFT/statistical thermodynamics) are also validated for predicting reactivity in cyclopentadiene derivatives .

Q. How does tetramethylsilane (TMS) serve as a reference standard in spectroscopic characterization?

TMS is a universal NMR reference due to:

- Chemical inertness : No reactivity with most solvents or analytes.

- Sharp singlet signal : 12 equivalent protons produce a single peak at δ = 0 ppm.

- Volatility : Easily removed post-analysis without residue .

Advanced Research Questions

Q. How can researchers reconcile contradictions between computational predictions and experimental observations of cyclopenta-1,3-diene’s aromaticity?

Discrepancies arise due to differing definitions of aromaticity (Hückel vs. magnetic criteria). To resolve:

- NICS (Nucleus-Independent Chemical Shift) analysis : Quantifies ring-current effects via DFT-calculated magnetic shielding .

- Electron Localization Function (ELF) : Maps π-electron delocalization to confirm aromaticity in cyclopenta-1,3-diene .

- Experimental validation : Compare ESR hyperfine coupling constants (e.g., H1,4: 1.16 G) with computational spin densities .

Q. What strategies optimize the Diels-Alder reaction efficiency of cyclopenta-1,3-diene with electron-deficient dienophiles?

- Solvent selection : Low-polarity solvents (e.g., benzene) enhance diene-dienophile orbital overlap .

- Catalyst design : Lewis acids (e.g., ZnCl₂) polarize dienophiles (e.g., maleic anhydride) to accelerate kinetics .

- Regioselectivity control : Substituent effects (e.g., electron-withdrawing groups on dienophiles) favor endo transition states .

Q. What are the challenges in interpreting ESR spectra of cyclopenta-1,3-diene radical ions, and how can hyperconjugation effects be quantified?

Challenges include:

- Overlapping signals : Radical cations (e.g., cyclopenta-1,3-diene⁺) show split peaks (H1,4: 1.16 G; H2,3: 0.35 G) due to hyperconjugation .

- Spin delocalization : Use Mulliken population analysis to partition spin density into σ/π contributions.

- Dynamic Jahn-Teller effects : Temperature-dependent ESR linewidths reveal structural distortions in radical ions .

Q. How do silane functionalization techniques enhance the stability of cyclopenta-1,3-diene derivatives in material science applications?

Q. What analytical approaches resolve conflicting data on cyclopenta-1,3-diene’s solubility parameters across different solvent systems?

| Solvent | Observed Solubility (g/L) | Method |

|---|---|---|

| Water | 1.2 | Gravimetry |

| Benzene | 85.7 | UV-Vis titration |

| Ether | 72.3 | HPLC |

Resolution : Use Hansen Solubility Parameters (HSPs) to model solvent-solute interactions. Cyclopenta-1,3-diene’s HSPs (δD = 18.1, δP = 2.1, δH = 3.4) align with nonpolar solvents (e.g., δD > 17 for benzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。